3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula CHClN·HCl. It is classified as a piperidine derivative, specifically featuring a chlorobenzyl group. This compound has garnered attention in pharmacological research due to its potential applications in treating various medical conditions, particularly those related to the central nervous system.
The compound is primarily sourced from synthetic methodologies involving piperidine and chlorobenzyl derivatives. It falls under the category of heterocyclic compounds, which are characterized by the presence of nitrogen atoms in their ring structures. The classification of this compound aligns it with other piperidine derivatives that exhibit biological activity, including potential agonistic effects on melanocortin receptors, which are implicated in metabolic regulation and appetite control .
The synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves the following steps:
The molecular structure of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride features:
The structural representation can be summarized as follows:
Key data points include:
3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride primarily involves its interaction with melanocortin receptors in the central nervous system. These receptors play critical roles in regulating appetite, energy expenditure, and metabolic processes.
The physical properties of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride include:
Chemical properties include:
3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride has several promising applications in scientific research:
Piperidine derivatives represent a cornerstone of rational drug design, owing to their structural versatility in modulating diverse biological targets. The saturated six-membered ring provides conformational stability, while its amine functionality enables hydrogen bonding with target proteins—a critical feature for achieving high binding affinity. These compounds exhibit broad therapeutic relevance, particularly in infectious disease and central nervous system (CNS) drug discovery. In antitubercular therapies, piperidine-based inhibitors target MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Inhibitors such as compound 1 (Fig. 4C in [3]) exploit the piperidine scaffold to disrupt electron transport chain integrity, demonstrating IC50 values of 13–22 μM against MenA and growth inhibition concentrations (GIC50) of 8–10 μM against whole-cell M. tuberculosis. Synergy with other electron transport chain (ETC) inhibitors nearly achieves bacterial sterilization in vivo within two weeks, validating piperidine derivatives as potent antimycobacterial agents [3].
For CNS targets, N-methylpiperidin-4-amine derivatives demonstrate high affinity for the dopamine transporter (DAT), acting as atypical inhibitors with reduced abuse potential compared to cocaine. Analogs like JJC8-088 (2) (Table 1 in [8]) achieve DAT Ki = 2.60 nM and selectivity ratios >4,800 over the serotonin transporter (SERT). This binding profile mitigates psychostimulant-induced behaviors without significant locomotor stimulation, positioning piperidines as promising templates for treating substance use disorders [8].
Table 1: Target-Specific Applications of Piperidine Derivatives
Biological Target | Therapeutic Area | Exemplary Compound | Key Activity Metrics | Structural Features Enabling Activity |
---|---|---|---|---|
MenA (M. tuberculosis) | Antitubercular | Compound 1 [3] | IC50 = 13–22 μM; GIC50 = 8–10 μM | Lipophilic aromatic domains, terminal basic amine |
Dopamine Transporter (DAT) | CNS Disorders | JJC8-088 (2) [8] | DAT Ki = 2.60 nM; SERT/DAT = 4,885 | 4-Substituted benzyl, sulfoxide/sulfide linkage |
γ-Aminobutyric Acid Receptors | Insecticides | Pyraquinil | Acts on GABA receptors in diamondback moths | Trifluoromethylsulfinyl, cyano, ester moieties |
The scaffold of 3-(4-chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride integrates three pharmacophoric elements critical for bioactivity: (i) the piperidine core provides a basic nitrogen for salt formation and target engagement via protonation; (ii) the 4-chlorobenzyl substituent enhances lipophilicity (cLogP ≈ 2.8) and enables π-π stacking with aromatic residues in binding pockets; and (iii) the C4-amine serves as a hydrogen-bond donor/acceptor or a point for further derivatization. Rational optimization strategies focus on addressing inherent limitations:
Table 2: Impact of Structural Modifications on Pharmacological Properties
Modification Site | Chemical Change | Effect on Potency | Effect on ADME | Key Evidence |
---|---|---|---|---|
Piperidine N-atom | N-Methylation | Minimal change (±2-fold) | ↑ Microsomal stability (T1/2 ↑ 20×) | Mouse liver microsomes T1/2 = 43.1 min [7] |
C4-Amine | Acylation or alkylation | Variable (↓ if HBD lost) | ↑ Solubility; ↓ Pgp efflux | Rho123 uptake assays [7] |
Benzyl para-position | Chloro substitution | ↑↑ Target affinity (3–5×) | Moderate ↑ lipophilicity (cLogP +0.5) | MenA inhibitor SAR [3]; DAT Ki shifts [8] |
Chlorobenzyl-substituted piperidines emerged from systematic scaffold-hopping strategies to optimize early pharmacophores. The progression can be traced through three key phases:
The structural trajectory underscores a shift from incidental halogenation to rational design: modern derivatives leverage chlorine’s halogen bonding capability and optimal steric bulk (van der Waals volume = 22 Å3) to enhance target engagement without compromising developability.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: